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molecular formula C16H13F3N4O B8671947 4-(3-Trifluoromethylphenoxy)-2-(3,5-dimethylpyrazol-1-yl)-pyrimidine

4-(3-Trifluoromethylphenoxy)-2-(3,5-dimethylpyrazol-1-yl)-pyrimidine

Cat. No. B8671947
M. Wt: 334.30 g/mol
InChI Key: GFYFUMNNRPZKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281358B1

Procedure details

Water (20 mmoles) is added to a solution of 1,1,1,3-tetrachloro-3-ethoxypropane (10 mmoles) in dimethoxyethane (25 ml). The mixture is stirred for 2 h at 90° C. The resulting mixture is slowly added to a mixture consisting of a 3,5-dimethylpyrazole-1-carboxamidine nitrate (10 mmoles), 3-trifluoromethylphenol (10 mmoles), potassium carbonate (60 mmoles) and dimethoxyethane (50 ml), which is stirred under reflux. When the addition of 3,3-dichloroacrolein solution is completed additional 3,5-dimethylpyrazole-1-carboxamidine nitrate (0.5 mmoles) is added. The reaction mixture is stirred for 10 hours under reflux and subsequently cooled down to ambient temperature, filtered through silica, and the organic phase is concentrated in vacuo. The residue is purified by chromatography on SiO2 (ethyl acetate) to give 2,2 g of a yellow solid. The solid was washed with petrol ether (50 ml) to yield 1,75 g (52%) of colorless crystals having a melting point of 101-102° C.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
60 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mmol
Type
catalyst
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.Cl[C:3](Cl)(Cl)[CH2:4][CH:5](Cl)OCC.[N+]([O-])(O)=O.[CH3:16][C:17]1[CH:21]=[C:20]([CH3:22])[N:19]([C:23]([NH2:25])=[NH:24])[N:18]=1.[F:26][C:27]([F:36])([F:35])[C:28]1[CH:29]=[C:30]([OH:34])[CH:31]=[CH:32][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].ClC(Cl)=CC=O>C(COC)OC.[N+]([O-])(O)=O.CC1C=C(C)N(C(N)=N)N=1>[F:26][C:27]([F:35])([F:36])[C:28]1[CH:29]=[C:30]([CH:31]=[CH:32][CH:33]=1)[O:34][C:3]1[CH:4]=[CH:5][N:25]=[C:23]([N:19]2[C:20]([CH3:22])=[CH:21][C:17]([CH3:16])=[N:18]2)[N:24]=1 |f:2.3,5.6.7,10.11|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
O
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(CC(OCC)Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Four
Name
Quantity
60 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CC=O)Cl
Step Six
Name
Quantity
0.5 mmol
Type
catalyst
Smiles
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture is slowly added to a mixture
STIRRING
Type
STIRRING
Details
is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled down to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through silica
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on SiO2 (ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(OC2=NC(=NC=C2)N2N=C(C=C2C)C)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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